2-[(1-Phenylethyl)amino]propanoic acid hydrochloride
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Overview
Description
“2-[(1-Phenylethyl)amino]propanoic acid hydrochloride” is a compound that contains an amino group attached to a phenylethyl group, and a carboxylic acid group . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenylethyl group, an amino group, and a propanoic acid group . The exact structure would depend on the specific positions of these groups within the molecule.Chemical Reactions Analysis
As an amine and a carboxylic acid, this compound could participate in a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or as a base in acid-base reactions . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. As an amine, it would be expected to have basic properties . The presence of the carboxylic acid group could result in acidic properties . The phenylethyl group could contribute to its hydrophobicity .Scientific Research Applications
- Field : Organic Chemistry
- Application : Chiral 1-phenylethylamine derivatives are used in the synthesis and resolution of other compounds .
- Method : The synthesis involves various chemical techniques and computational chemistry applications .
- Results : The use of these derivatives has led to the development of new pharmaceutical compounds .
- Field : Medicinal Chemistry
- Application : Phenoxy acetamide and its derivatives are studied for their potential therapeutic applications .
- Method : The study involves the synthesis of new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .
- Results : The research has led to the design of new derivatives of phenoxy acetamide that have proven to be successful agents in terms of safety and efficacy .
Chiral 1-Phenylethylamine Derivatives
Phenoxy Acetamide and Its Derivatives
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1-phenylethylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(12-9(2)11(13)14)10-6-4-3-5-7-10;/h3-9,12H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPBILCKFQASGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Phenylethyl)amino]propanoic acid hydrochloride |
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